2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a 4-methoxyphenylsulfonyl group and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-Methoxyphenylsulfonyl Group: The protected piperazine can then be reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-methoxyphenylsulfonyl group.
Attachment of the Ethanol Moiety: The final step involves the reaction of the sulfonylated piperazine with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-((4-Methoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly for its interactions with various biological targets such as receptors and enzymes.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in the target protein, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with a chlorine atom instead of a methoxy group.
2-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility and its ability to participate in specific chemical reactions, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWVVGUOHKZQOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349929 |
Source
|
Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321531-40-2 |
Source
|
Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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